molecular formula C17H13ClN6O2 B2944957 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-26-6

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2944957
CAS No.: 892778-26-6
M. Wt: 368.78
InChI Key: VZDKKYJRHQKZRU-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole, triazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-chlorophenyl hydrazine, which is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring. The triazole ring can be introduced through a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is explored for use in the development of new materials with specific electronic and optical properties.

    Pharmaceuticals: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The oxadiazole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds like 4-chlorophenyl hydrazine and its derivatives share structural similarities.

    Oxadiazole derivatives: Other oxadiazole-containing compounds, such as 1,3,4-oxadiazoles, exhibit similar chemical properties.

    Triazole derivatives: Compounds containing the triazole ring, like 1,2,3-triazoles, are also comparable.

Uniqueness

The uniqueness of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-25-13-4-2-3-12(9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-7-11(18)8-6-10/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDKKYJRHQKZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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